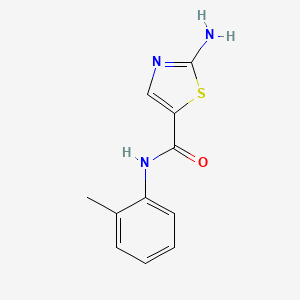

2-Amino-N-(o-tolyl)thiazole-5-carboxamide

Overview

Description

2-Amino-N-(o-tolyl)thiazole-5-carboxamide (CAS: 302964-24-5, molecular formula: C₁₁H₁₀ClN₃OS) is a white crystalline powder with a melting point of 208–212°C and a density of 1.474 g/cm³ . It serves as a critical intermediate in synthesizing dasatinib (BMS-354825, SPRYCEL®), a tyrosine kinase inhibitor used to treat chronic myeloid leukemia . The compound features a thiazole core substituted with an amino group at position 2 and an o-tolyl (2-methylphenyl) carboxamide at position 3. Its synthesis involves a three-step process starting from trichloroacetyl chloride and ethyl vinyl ether, followed by nucleophilic substitution, hydrolysis, and cyclization with thiourea .

Mechanism of Action

Target of Action

The compound 2-Amino-N-(o-tolyl)thiazole-5-carboxamide primarily targets two proteins: the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .

Mode of Action

The compound acts as a dual inhibitor, interacting with both Bcr-Abl and HDAC . By inhibiting these proteins, the compound interferes with their normal function, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and differentiation, and its inhibition can lead to the death of cancer cells . On the other hand, HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of various genes .

Pharmacokinetics

The compound’s ability to inhibit bcr-abl and hdac suggests that it may have good bioavailability .

Result of Action

The inhibition of Bcr-Abl and HDAC by this compound can lead to potent antiproliferative activities against certain cancer cell lines, such as the human leukemia cell line K562 and the prostate cancer cell line DU145 .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets.

Biochemical Analysis

Biochemical Properties

2-Amino-N-(o-tolyl)thiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions . Additionally, this compound interacts with histone deacetylases, enzymes involved in modifying chromatin structure and regulating gene expression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and histone deacetylases, inhibiting their activity. This binding can lead to changes in phosphorylation states and chromatin structure, ultimately affecting gene expression and cellular functions . Additionally, this compound can induce conformational changes in target proteins, further influencing their activity and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained changes in gene expression, cell signaling pathways, and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, this compound can affect the synthesis and degradation of other biomolecules, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For instance, this compound can be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with chromatin and influence gene expression . Additionally, it can be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .

Biological Activity

2-Amino-N-(o-tolyl)thiazole-5-carboxamide is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Synthesis

This compound belongs to the class of 2-aminothiazoles, characterized by a thiazole ring that contains both sulfur and nitrogen atoms. The synthesis typically involves the condensation of thiourea with an alpha-halo ketone, leading to the formation of the thiazole structure, which is then modified to introduce the carboxamide group.

Anticancer Properties

The compound has shown promising results as a dual inhibitor targeting both the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC), making it particularly relevant in cancer therapy. Inhibition of Bcr-Abl is crucial for treating chronic myeloid leukemia, while HDAC inhibition plays a role in regulating apoptosis and cell cycle processes.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 1.5 | Bcr-Abl Inhibition |

| DU145 (Prostate) | 2.0 | HDAC Inhibition |

The compound's ability to induce antiproliferative effects has been confirmed through studies on various cancer cell lines, including K562 and DU145, where it demonstrated significant inhibition of cell growth.

The mechanism through which this compound exerts its biological effects involves modulation of critical signaling pathways associated with cell survival and proliferation. Interaction studies indicate that it binds effectively to target proteins, leading to biochemical changes that can inhibit tumor growth .

Case Studies

Several studies have evaluated the efficacy of this compound in vivo and in vitro:

- Study on K562 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction of cellular proliferation, with an observed IC50 value of approximately 1.5 µM. This effect was attributed to the compound's ability to inhibit Bcr-Abl activity .

- Xenograft Models : In mouse models bearing human cancer cell lines, administration of 200 mg/kg led to a tumor growth inhibition rate of 61% in HCA-7 cells, indicating substantial anticancer potential .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other thiazole derivatives suggest varying biological activities based on modifications to the phenyl ring or thiazole structure.

Table 2: Comparison of Thiazole Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Chloro group on phenyl ring | Protein tyrosine kinase inhibition |

| 2-Amino-N-(p-tolyl)thiazole-5-carboxamide | Para-substituted tolyl group | Anticancer activity through different mechanisms |

| 2-Amino-N-(3-nitrophenyl)thiazole-5-carboxamide | Nitro group on phenyl ring | Potential antibacterial properties |

The unique binding affinity of this compound for both Bcr-Abl and HDAC may provide synergistic therapeutic effects not observed in other derivatives .

Scientific Research Applications

Target Proteins

- Bcr-Abl : A fusion protein associated with chronic myeloid leukemia (CML), which promotes cell proliferation and survival.

- HDAC : Enzymes involved in the regulation of gene expression through deacetylation of histones, impacting cell cycle and apoptosis.

Biochemical Pathways

The dual inhibition of Bcr-Abl and HDAC by 2-Amino-N-(o-tolyl)thiazole-5-carboxamide leads to:

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways critical for cell growth and differentiation.

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including:

- K562 (human leukemia)

- DU145 (prostate cancer)

These effects are attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and survival .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Contains a chloro group on the phenyl ring | Protein tyrosine kinase inhibition |

| 2-Amino-N-(p-tolyl)thiazole-5-carboxamide | Para-substituted tolyl group | Anticancer activity through different mechanisms |

| 2-Amino-N-(3-nitrophenyl)thiazole-5-carboxamide | Nitro group on the phenyl ring | Potential antibacterial properties |

This table illustrates how variations in substituents can influence biological activities, with this compound showing a distinct profile due to its dual-target mechanism .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in vitro and in vivo:

- In Vitro Studies : Research has shown that this compound effectively inhibits cell proliferation in leukemia and prostate cancer cell lines. For instance, a study demonstrated that it induced significant apoptosis in K562 cells through ROS-mediated pathways .

- In Vivo Efficacy : Animal models have indicated that derivatives based on this thiazole scaffold can delay tumor growth and exhibit favorable pharmacokinetic profiles. For example, one study reported that a related compound significantly inhibited tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-N-(o-tolyl)thiazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic coupling of 2-aminothiazole derivatives with o-tolyl isocyanate. Key steps include sulfur-directed ortho-lithiation of 2-chlorothiazole followed by coupling with the isocyanate under anhydrous conditions . Solvent choice (e.g., THF) and base selection (e.g., NaO-tBu) critically impact reaction efficiency. For example, NaH-mediated coupling in THF at 10–20°C achieves yields >85% with purity >98% (GC) . Post-synthesis purification via recrystallization (ethanol/water) is recommended to remove unreacted intermediates.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regioselectivity of the carboxamide bond, while IR spectroscopy validates NH and C=O stretching frequencies . High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) ensure molecular weight and composition accuracy . Purity assessment via HPLC with UV detection (λ = 254 nm) is critical, especially for biological testing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : The compound is a skin and eye irritant (H315, H319). Handling requires PPE (gloves, goggles) and fume hood use . Storage at <15°C in airtight containers prevents degradation . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. How can molecular docking and dynamic simulations elucidate the compound’s mechanism in targeting kinases or HDACs?

- Methodological Answer : Computational studies using Schrödinger Suite or AutoDock Vina can model interactions with Bcr-Abl or HDAC1. For example, the thiazole core forms hydrogen bonds with HDAC1’s catalytic zinc ion, while the o-tolyl group occupies hydrophobic pockets . Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns assess binding stability under physiological conditions . Solvent models (e.g., TIP3P) and force fields (AMBER) refine energy minimization .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. antimicrobial effects)?

- Methodological Answer : Discrepancies often arise from assay conditions. For antiproliferative activity (e.g., K562 leukemia cells), use 72-hour MTT assays at pH 7.4 with 10% FBS . For antimicrobial testing, adjust pH to 6.5–7.0 to mimic bacterial microenvironments and avoid false negatives . Cross-validate results with orthogonal assays (e.g., colony-forming unit counts vs. fluorescence-based viability) .

Q. How does the compound’s carboxamide group influence its reactivity in derivatization for structure-activity relationship (SAR) studies?

- Methodological Answer : The carboxamide’s NH₂ group enables regioselective alkylation or acylation. For example, EDCI-mediated coupling with piperazine derivatives introduces basic side chains, enhancing solubility and kinase affinity . Hydrolysis under acidic conditions (HCl/EtOH, reflux) converts the carboxamide to a carboxylic acid for metal coordination studies . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What computational and experimental approaches validate the compound’s stability in biological matrices (e.g., plasma)?

- Methodological Answer : Perform in vitro stability assays by incubating the compound in human plasma (37°C, 24 h) and quantifying degradation via LC-MS/MS . Computational tools like ADMET Predictor estimate metabolic liabilities (e.g., cytochrome P450 interactions) . For in vivo studies, use radiolabeled analogs (¹⁴C-carboxamide) to track biodistribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Carboxamide Derivatives

Structural and Functional Analogues

Structure-Activity Relationship (SAR) Insights

Substituent Effects on Biological Activity: o-Tolyl Group: The 2-methylphenyl group in 2-Amino-N-(o-tolyl)thiazole-5-carboxamide enhances steric and electronic interactions with kinase domains, crucial for dasatinib’s efficacy . Pyridinyl and Methoxyphenyl Groups: Compound 3k (N-(3-methoxyphenyl)-substituted) demonstrates potent antiangiogenic activity by targeting VEGF signaling pathways. The 3-methoxy group improves solubility and binding affinity compared to unsubstituted phenyl analogues . Trifluoromethyl and Chloro Groups: Derivatives with electron-withdrawing groups (e.g., CF₃, Cl) exhibit enhanced anticancer activity, as seen in 2-phenyl-4-trifluoromethyl derivatives (48% inhibition in A-549 cells) .

Synthetic Efficiency :

- The target compound’s synthesis achieves 86% yield in key cyclization steps, outperforming earlier methods that required protective groups (e.g., PMB) and multiple coupling steps .

- In contrast, pyridinyl-thiazole carboxamides (e.g., 3k ) rely on classic coupling reagents like HATU, with yields varying based on amine reactivity .

Key Differentiators and Research Implications

- Target Selectivity: The o-tolyl group in this compound confers specificity for Src-family kinases, whereas pyridinyl derivatives (e.g., 3k) target angiogenesis pathways .

- Synthetic Scalability : The target compound’s one-pot synthesis reduces costs and steps compared to analogues requiring protective groups .

- Therapeutic Versatility: While the target compound is primarily a kinase inhibitor precursor, structurally related compounds (e.g., 3k) show promise in non-oncological applications like antiangiogenesis .

Properties

IUPAC Name |

2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVKMORRBPMRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.